3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, benzoyl, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxybenzoyl chloride and 3-methoxypropylamine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high purity and yield. Industrial methods may also incorporate purification techniques like recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxybenzoic acid: A methoxybenzoic acid with similar functional groups.
3-Hydroxy-4-methoxybenzyl alcohol: A benzyl alcohol derivative with a hydroxyl and methoxy group.
Benzaldehyde, 3-hydroxy-4-methoxy-: A benzaldehyde derivative with hydroxyl and methoxy groups.
Uniqueness
3-Hydroxy-4-(3-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5/c1-27-13-7-12-23-19(15-8-4-3-5-9-15)18(21(25)22(23)26)20(24)16-10-6-11-17(14-16)28-2/h3-6,8-11,14,19,24H,7,12-13H2,1-2H3/b20-18- |
InChI Key |
VPDYLQGWJAIVOA-ZZEZOPTASA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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